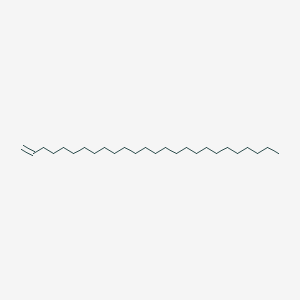

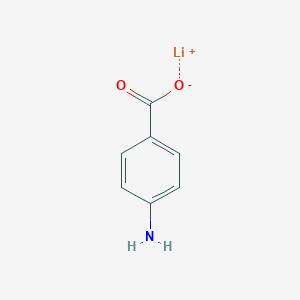

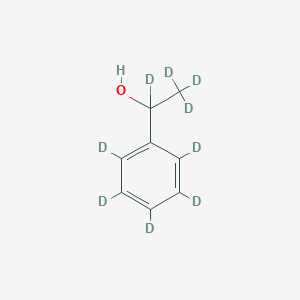

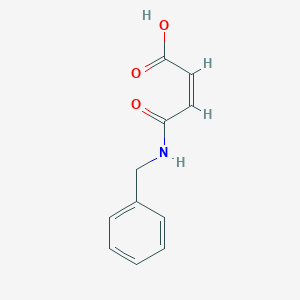

![molecular formula C20H12ClNO6S B097327 Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- CAS No. 18122-67-3](/img/structure/B97327.png)

Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La tétragastrine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle : La production industrielle de tétragastrine implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La tétragastrine subit diverses réactions chimiques, notamment :

Oxydation : La tétragastrine peut être oxydée pour former des ponts disulfure entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, les reconvertissant en groupes thiol.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Dérivés d'acides aminés avec des groupes protecteurs appropriés.

Principaux produits :

Oxydation : Tétragastrine liée par un pont disulfure.

Réduction : Tétragastrine contenant des thiols.

Substitution : Analogues de la tétragastrine avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La tétragastrine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

5. Mécanisme d'action

La tétragastrine exerce ses effets en se liant aux récepteurs de la cholécystokinine (récepteurs CCK) dans le tube digestif et le cerveau. Cette liaison stimule la sécrétion d'acide gastrique et améliore la motilité gastro-intestinale. Dans le cerveau, la tétragastrine agit comme un agent anxiogène, induisant des symptômes d'anxiété en interagissant avec des voies neuronales spécifiques .

Composés similaires :

Pentagastrine : Un pentapeptide qui stimule également la sécrétion gastrique mais possède une chaîne peptidique plus longue.

Cholécystokinine-8 (CCK-8) : Un octapeptide ayant des effets gastro-intestinaux similaires mais des effets plus puissants sur le système nerveux central.

Cholécystokinine-58 (CCK-58) : Un peptide plus long ayant des rôles physiologiques plus larges dans le système gastro-intestinal et le cerveau

Unicité de la tétragastrine : La tétragastrine est unique en raison de sa séquence spécifique de quatre acides aminés, qui lui permet de stimuler sélectivement la sécrétion gastrique et d'induire des symptômes d'anxiété avec une grande puissance. Sa chaîne peptidique plus courte par rapport aux autres peptides de la cholécystokinine en fait un outil précieux dans la recherche pour étudier des effets physiologiques et pharmacologiques spécifiques .

Applications De Recherche Scientifique

Tetragastrin has a wide range of applications in scientific research:

Mécanisme D'action

Tetragastrin exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and the brain. This binding stimulates gastric acid secretion and enhances gastrointestinal motility. In the brain, tetragastrin acts as an anxiogenic agent, inducing anxiety symptoms by interacting with specific neural pathways .

Comparaison Avec Des Composés Similaires

Pentagastrin: A pentapeptide that also stimulates gastric secretion but has a longer peptide chain.

Cholecystokinin-8 (CCK-8): An octapeptide with similar gastrointestinal effects but more potent central nervous system effects.

Cholecystokinin-58 (CCK-58): A longer peptide with broader physiological roles in the gastrointestinal system and the brain

Uniqueness of Tetragastrin: Tetragastrin is unique due to its specific sequence of four amino acids, which allows it to selectively stimulate gastric secretion and induce anxiety symptoms with high potency. Its shorter peptide chain compared to other cholecystokinin peptides makes it a valuable tool in research for studying specific physiological and pharmacological effects .

Propriétés

Numéro CAS |

18122-67-3 |

|---|---|

Formule moléculaire |

C20H12ClNO6S |

Poids moléculaire |

429.8 g/mol |

Nom IUPAC |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonyl chloride |

InChI |

InChI=1S/C20H12ClNO6S/c21-29(26,27)11-7-5-10(6-8-11)28-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |

Clé InChI |

XKXXASMSIPLSHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |

| 18122-67-3 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

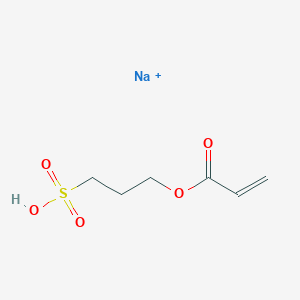

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)